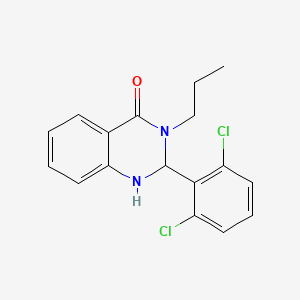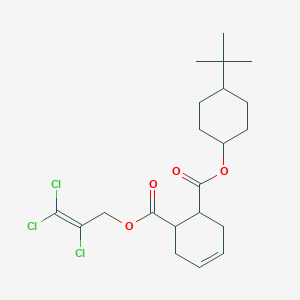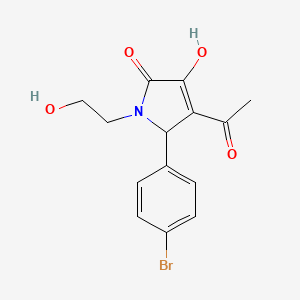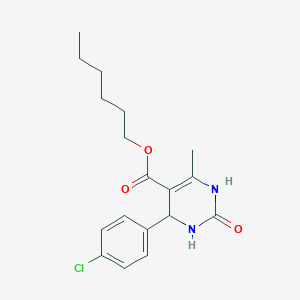
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone, also known as DCPPQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. DCPPQ is a quinazolinone derivative that has been shown to have various biochemical and physiological effects.
作用机制
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone binds to a specific site on the NMDA receptor, known as the glycine site. This site is located on the NR1 subunit of the receptor and is responsible for modulating the activity of the receptor. This compound enhances the binding of glycine to the receptor, which leads to increased activation of the receptor and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process that underlies synaptic plasticity and is involved in learning and memory. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using 2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of modulating this receptor without affecting other receptors or neurotransmitters. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research involving 2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. Another area of interest is the study of the downstream signaling pathways that are activated by this compound binding to the NMDA receptor. Additionally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and ease of use in lab experiments.
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It selectively binds to the NMDA receptor and has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research involving this compound that could have important implications for the treatment of neurological disorders.
合成方法
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multistep process involving the reaction of 2,6-dichloroaniline with propionic anhydride, followed by a sequence of reactions involving cyclization, reduction, and acylation. The final product is purified through recrystallization using solvents such as ethanol or methanol.
科学研究应用
2-(2,6-dichlorophenyl)-3-propyl-2,3-dihydro-4(1H)-quinazolinone has been extensively used in scientific research due to its ability to selectively bind to the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. This compound has been shown to modulate the activity of the NMDA receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.
属性
IUPAC Name |
2-(2,6-dichlorophenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-2-10-21-16(15-12(18)7-5-8-13(15)19)20-14-9-4-3-6-11(14)17(21)22/h3-9,16,20H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXZXYVRIPKBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)
![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)
![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)
![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![3-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5002704.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)

![5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5002724.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5002729.png)



![1-methoxy-2-[2-(2-methylphenoxy)ethoxy]benzene](/img/structure/B5002765.png)